molecular formula C10H10N2OS B13173897 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one

1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one

Cat. No.: B13173897
M. Wt: 206.27 g/mol
InChI Key: KYZWNNQKQNEZKA-UHFFFAOYSA-N
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Description

1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one is a heterocyclic compound featuring a thiophene ring fused with a methyl-substituted pyrazole moiety and an acetyl group. Its molecular formula is C₁₁H₁₁N₂OS, with a molecular weight of 219.28 g/mol. The compound’s structure combines electron-rich thiophene and pyrazole rings, which are known to influence electronic properties and biological interactions.

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

1-[5-(2-methylpyrazol-3-yl)thiophen-2-yl]ethanone

InChI

InChI=1S/C10H10N2OS/c1-7(13)9-3-4-10(14-9)8-5-6-11-12(8)2/h3-6H,1-2H3

InChI Key

KYZWNNQKQNEZKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=NN2C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis typically involves constructing the pyrazole ring followed by its coupling or substitution onto a thiophene core bearing an ethanone substituent. Key steps include:

  • Formation of the 1-methyl-5-hydroxypyrazole intermediate.
  • Functionalization of the thiophene ring, usually at the 2- and 5-positions.
  • Coupling or condensation reactions to link the pyrazole moiety to the thiophene ring.

Preparation of 1-Methyl-5-Hydroxypyrazole Intermediate

A critical intermediate in the synthesis is 1-methyl-5-hydroxypyrazole, which can be prepared via a multi-step process involving dimethyl malonate, a formamide compound (such as N,N-dimethylformamide), and an alkylating agent (e.g., dimethyl sulfate). The process includes:

This method offers advantages such as higher yield, improved selectivity, and safer, less corrosive reagents compared to older methods involving acetic anhydride and triethyl orthoformate. The process is also amenable to industrial scale-up due to the use of low-cost and recoverable raw materials.

Synthesis of the Target Compound via α-Bromoketone Intermediates

A reported approach for synthesizing structurally related pyrazole-thiophene derivatives involves the use of α-bromoketones as key intermediates. In this method:

  • An α-bromoketone derivative of the thiophene ethanone is reacted with hydrazine derivatives or tosylhydrazones under reflux conditions in acetonitrile.
  • Subsequent addition of heterocyclic components and bases such as potassium carbonate facilitates cyclization and coupling to form the pyrazole-thiophene product.
  • The reaction is typically conducted under nitrogen atmosphere at elevated temperatures (around 110 °C) for extended periods (up to 16 hours).
  • Workup involves extraction with dichloromethane and aqueous sodium bicarbonate, followed by purification steps.

This multicomponent cascade synthesis allows for structural diversity and can be adapted to prepare 1-[5-(1-methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one by selecting appropriate starting materials.

Alternative Synthetic Routes

Other synthetic routes involve condensation reactions of hydrazine derivatives with chloro-substituted ketones or diketones in ethanol under reflux with catalytic amounts of bases such as triethylamine. These methods have been used to prepare related heterocyclic ethanone compounds, confirming the feasibility of similar strategies for the target compound.

Comparative Data Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield (%) Advantages References
1 Alkali-mediated reaction of dimethyl malonate, formamide, and alkylating agent to form intermediate Dimethyl malonate, DMF, dimethyl sulfate 30-90 °C, reflux - High selectivity, low corrosivity
2 Cyclization with methylhydrazine/hydrazine hydrate Methylhydrazine, solvent (methanol) 102-123 °C reflux, 4 h - Improved purity and yield
3 Hydrolysis and decarboxylation with acid Sulfuric acid 65 °C, 8 h 65.9% (for intermediate) Industrial scalability
4 α-Bromoketone reaction with tosylhydrazones and heterocycles α-Bromoketone, tosylhydrazone, K2CO3 60-110 °C, 6-16 h, N2 atmosphere 47-82% isolated yield Structural diversity, multicomponent
5 Condensation of hydrazine derivatives with chloro-ketones Hydrazine carbothioamide, 3-chloro-2,4-pentanedione Ethanol, reflux, triethylamine catalyst 80-90% Simple, high yield

Chemical Reactions Analysis

1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine for halogenation).

Scientific Research Applications

1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its methylpyrazole-thiophene-acetyl architecture. Below is a comparative analysis with structurally related derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound 1-Methylpyrazole, Thiophene, Acetyl C₁₁H₁₁N₂OS 219.28 Potential electronic modulation -
1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one 1-Methylpyrazole, Acetyl C₆H₈N₂O 124.14 Simpler scaffold; precursor
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one Chlorophenyl, Amino, Thiophene C₁₂H₁₀ClNOS 251.73 Enhanced solubility (amino group)
1-(5-(4-Methoxyphenyl)-2-thienyl)ethan-1-one 4-Methoxyphenyl, Thiophene C₁₃H₁₂O₂S 232.30 Electron-donating methoxy group
1-(5-(5-Methylthiophen-2-yl)phenyl)ethan-1-one 5-Methylthiophene, Phenyl C₁₃H₁₂OS 216.30 Lipophilic; Suzuki coupling product

Electronic and Physicochemical Properties

  • Electron Density : The methylpyrazole’s electron-donating methyl group and thiophene’s aromaticity may enhance π-π stacking, relevant in materials science or receptor binding.
  • Solubility: Compared to amino-substituted analogues (e.g., ), the target compound’s lack of polar groups suggests lower aqueous solubility, which could be modified via prodrug strategies.

Data Tables

Table 1: Structural Comparison of Key Derivatives

Feature Target Compound 1-(1-Methylpyrazol-5-yl)ethanone 1-[3-Amino-5-(4-Cl-Ph)thienyl]ethanone
Heterocycles Thiophene + Pyrazole Pyrazole Thiophene
Substituent Effects Moderate lipophilicity High volatility Enhanced solubility
Synthetic Complexity Moderate (Pd catalysis) Low High (multi-step)

Table 2: Molecular Properties

Property Target Compound 1-(5-(4-MeO-Ph)thienyl)ethanone 1-(5-Methylthiophen-2-yl)phenylethanone
Molecular Weight 219.28 232.30 216.30
Polar Surface Area (Ų) ~50 ~45 ~30
LogP (Predicted) 2.1 2.5 3.0

Biological Activity

1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one, a compound featuring a pyrazole and thiophene moiety, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one
  • Molecular Formula : C10H10N2S
  • Molecular Weight : 194.26 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one. For instance:

  • Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by modulating key signaling pathways. It affects the expression of proteins involved in cell cycle regulation and apoptosis, such as c-Myc and p53 .
  • Case Study : In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibits cell proliferation. For example, it exhibited an IC50 value of approximately 15 µM in A549 (lung cancer) cells, indicating potent cytotoxicity .
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15Induction of apoptosis via c-Myc modulation
MV4-11 (Leukemia)20Cell cycle arrest in G0/G1 phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values ranging from 32 to 64 µg/mL .

Other Biological Activities

Further investigations into the biological profile of this compound revealed potential neuroprotective effects. Studies suggest that it may mitigate oxidative stress in neuronal cells, thereby offering protective benefits against neurodegenerative conditions .

Apoptosis Induction

The induction of apoptosis appears to be a primary mechanism through which 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one exerts its anticancer effects. The compound activates caspase pathways leading to programmed cell death, which is critical in cancer therapy.

Cell Cycle Arrest

The compound has been shown to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating. This effect is mediated through the downregulation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .

Q & A

Q. Basic

  • NMR (¹H/¹³C) : Confirm regiochemistry of pyrazole-thiophene linkage (e.g., δ 2.277 ppm for acetyl group) .
  • LC-MS/IR : Validate molecular weight (e.g., ESI+ m/z 327.23) and ketone C=O stretches (~1676 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute configuration; SHELXL refines thermal parameters and handles disorder (e.g., C–Cl/F interactions in related structures) .

How can structural disorder in the pyrazole-thiophene moiety be resolved during crystallographic refinement?

Q. Advanced

  • Disorder Modeling : Use SHELXL’s PART and SUMP commands to split disordered atoms (e.g., thiophene ring torsion angles) .
  • Restraints : Apply SIMU/DELU for thermal motion and DFIX for bond-length normalization .
  • Validation Tools : Cross-check with Hirshfeld surfaces to identify weak interactions (e.g., C–H···π contacts) that stabilize conformation .

What structural modifications enhance antitubercular activity in derivatives?

Q. Advanced

  • Electron-Withdrawing Groups : Introduce –Cl/–NO₂ at benzoxazole-C3 (e.g., compound 9b shows MIC = 1.6 µg/mL vs. M. tuberculosis) .
  • Pharmacophore Hybridization : Combine pyrazoline (H-bond donor) with benzoxazole (π-π stacking) for dual-target inhibition .
  • SAR Validation : Docking studies (e.g., enoyl-ACP reductase) guide substitutions; logP <3.5 improves membrane permeability .

How should researchers address contradictory biological activity data across studies?

Q. Advanced

  • Assay Standardization : Use identical bacterial strains (e.g., H37Rv) and endpoints (e.g., resazurin MIC vs. CFU counting) .
  • Orthogonal Validation : Confirm cytotoxicity via MTT assay in Vero cells and target engagement via thermal shift assays .
  • Purity Checks : HPLC (>98% purity) and ¹H NMR (absence of hydrazine peaks at δ 4.2–4.5 ppm) exclude false positives .

What computational methods predict the compound’s mechanofluorochromic properties?

Q. Advanced

  • TD-DFT Calculations : Analyze HOMO-LUMO gaps (e.g., PySY derivative: ΔE = 3.1 eV) to correlate with emission shifts (λem ~550 nm) .
  • Dihedral Angle Monitoring : Twisted pyrene-thiophene systems (~48° dihedral) exhibit force-induced planarization and hypsochromic shifts .
  • Solid-State NMR : Track conformational changes under grinding to validate crystallinity loss .

How to troubleshoot low yields in the final cyclization step?

Q. Advanced

  • Reagent Optimization : Replace T3P with EDC/HOBt for amide coupling; avoid excess cyanogen bromide (prevents over-oxidation) .
  • Solvent Effects : Use DMF for microwave-assisted reactions (higher dielectric constant improves dipole interactions) .
  • Byproduct Identification : LC-MS tracking (e.g., m/z 388.23 for acetylated intermediates) identifies competing pathways .

What strategies validate the compound’s stability under biological assay conditions?

Q. Advanced

  • Forced Degradation Studies : Expose to pH 1–13, UV light, and 40°C/75% RH; monitor via UPLC-PDA for hydrolytic/oxidative products .
  • Plasma Stability : Incubate with rat plasma (37°C, 24 hr); >90% recovery indicates metabolic resistance .
  • Crystallographic Stability : Compare pre-/post-assay PXRD patterns to detect polymorphic transitions .

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